molecular formula C26H47NOSiSn B14269692 1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- CAS No. 153432-70-3

1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-

Cat. No.: B14269692
CAS No.: 153432-70-3
M. Wt: 536.5 g/mol
InChI Key: XEQIIPXYGKVBBB-UHFFFAOYSA-N
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Description

1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a tributylstannyl group and a trimethylsilyl-ethoxy-methyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- typically involves multiple steps, including the introduction of the tributylstannyl and trimethylsilyl-ethoxy-methyl groups. Common synthetic routes may involve:

    Stille Coupling Reaction: This reaction is used to form carbon-carbon bonds by coupling an organotin compound with an organic halide in the presence of a palladium catalyst.

    Protection and Deprotection Steps: The trimethylsilyl-ethoxy-methyl group can be introduced as a protecting group for hydroxyl functionalities, which can later be removed under specific conditions.

Chemical Reactions Analysis

1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can participate in substitution reactions, such as the Stille coupling, to form new carbon-carbon bonds.

    Oxidation and Reduction: The indole core can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.

    Hydrolysis: The trimethylsilyl-ethoxy-methyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl compound.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and natural product analogs.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.

    Material Science: Indole derivatives are studied for their electronic properties, making this compound relevant in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- is primarily related to its role as an intermediate in chemical reactions. The tributylstannyl group facilitates carbon-carbon bond formation through coupling reactions, while the trimethylsilyl-ethoxy-methyl group acts as a protecting group for hydroxyl functionalities. These functionalities enable the compound to participate in various synthetic transformations, ultimately leading to the formation of more complex molecules.

Comparison with Similar Compounds

Similar compounds to 1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- include:

The uniqueness of 1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- lies in its combination of functional groups, which provide both reactivity and protection during synthetic transformations.

Properties

CAS No.

153432-70-3

Molecular Formula

C26H47NOSiSn

Molecular Weight

536.5 g/mol

IUPAC Name

trimethyl-[2-[(2-tributylstannylindol-1-yl)methoxy]ethyl]silane

InChI

InChI=1S/C14H20NOSi.3C4H9.Sn/c1-17(2,3)11-10-16-12-15-9-8-13-6-4-5-7-14(13)15;3*1-3-4-2;/h4-8H,10-12H2,1-3H3;3*1,3-4H2,2H3;

InChI Key

XEQIIPXYGKVBBB-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2N1COCC[Si](C)(C)C

Origin of Product

United States

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